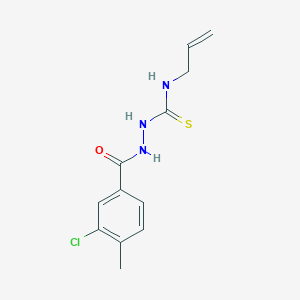

N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide (NACH), also known as N-allyl-2-(3-chloro-4-methylbenzamido)hydrazinecarbothioamide, is a synthetic organic compound that has been used in a variety of scientific research applications. It is an organosulfur compound with a molecular weight of 327.8 g/mol and a melting point of approximately 140°C. NACH has been extensively studied due to its potential applications in medicine, pharmacology, and biochemistry.

Scientific Research Applications

Highly Active, Regioselective, and Enantioselective Hydroformylation

Hydrazine derivatives, including those similar to N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide, have been applied in Rh-catalyzed enantioselective hydroformylation. This process is crucial for the synthesis of aldehydes from olefins, which are key intermediates in pharmaceuticals and agrochemicals production. The study by Clark et al. demonstrates how these hydrazine derivatives, when used as ligands, can achieve high regio- and enantioselectivity in the hydroformylation of various substrates (Clark et al., 2005).

DNA Binding, Cleavage, and Antitumor Properties

N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide-related compounds have shown potential in the synthesis of dioxomolybdenum(VI) complexes with significant DNA binding, cleavage, and antitumor activities. Hussein et al. developed such complexes that exhibited pronounced cytotoxicity against human colorectal cell lines, outperforming standard drugs like 5-fluorouracil. These findings suggest potential applications in chemotherapy and as tools for studying DNA interactions (Hussein et al., 2015).

Synthesis of Analgesic and Antibacterial Agents

Research into N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide derivatives also extends to the development of new analgesic and antibacterial agents. Saad et al. synthesized a series of pyrazoles and triazoles bearing a quinazoline moiety, demonstrating their effectiveness in pain relief and antibacterial activity, thereby highlighting the compound's versatility in medicinal chemistry applications (Saad et al., 2011).

Corrosion Inhibition for Mild Steel

In addition to biomedical applications, derivatives of N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide have been explored as corrosion inhibitors for mild steel in acidic environments. Kumari et al. reported on an aromatic hydrazide derivative that demonstrated high efficiency in protecting steel, providing insights into the compound's potential in industrial applications for corrosion protection (Kumari et al., 2017).

Anticonvulsant Activities

Lastly, the synthesis of benzimidazole derivatives incorporating N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide structures has been explored for anticonvulsant activities. Bhrigu et al. designed and synthesized a series of compounds that showed potent anticonvulsant effects in standard seizure models, suggesting the compound's role in developing new therapeutic agents for epilepsy (Bhrigu et al., 2012).

properties

IUPAC Name |

1-[(3-chloro-4-methylbenzoyl)amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c1-3-6-14-12(18)16-15-11(17)9-5-4-8(2)10(13)7-9/h3-5,7H,1,6H2,2H3,(H,15,17)(H2,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEPTWPTXMDLOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NNC(=S)NCC=C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322436 |

Source

|

| Record name | 1-[(3-chloro-4-methylbenzoyl)amino]-3-prop-2-enylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794824 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-allyl-2-(3-chloro-4-methylbenzoyl)hydrazinecarbothioamide | |

CAS RN |

695199-56-5 |

Source

|

| Record name | 1-[(3-chloro-4-methylbenzoyl)amino]-3-prop-2-enylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d]thiazol-2-ylamino)propan-1-ol](/img/structure/B2985867.png)

![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2985868.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2985871.png)

![2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid](/img/structure/B2985882.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2985884.png)

![5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2985885.png)

![1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985887.png)